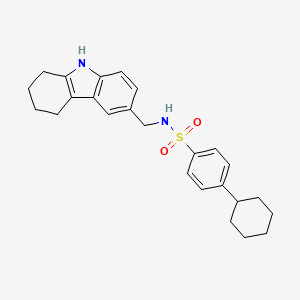![molecular formula C22H16FN3O6S B4304673 3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304673.png)
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Vue d'ensemble
Description
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMBI and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
FMBI has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, FMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, FMBI has been shown to protect neurons from oxidative stress and excitotoxicity. As a fluorescent probe, FMBI has been used for imaging of biological systems due to its high photostability and fluorescence quantum yield.
Mécanisme D'action
The mechanism of action of FMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMBI has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are involved in cell growth and survival. FMBI has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
FMBI has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and protection against oxidative stress and excitotoxicity. FMBI has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FMBI is its high photostability, which makes it suitable for use as a fluorescent probe for imaging. Another advantage is its potential therapeutic applications in cancer and neuroprotection. However, one limitation of FMBI is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on FMBI include further studies on its mechanism of action, optimization of its synthesis method, and development of more water-soluble derivatives for in vivo applications. FMBI could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Additionally, FMBI could be used as a tool for studying the role of PKC, PI3K, and NF-κB in various biological processes.
Propriétés
IUPAC Name |
(3Z)-3-[(2-fluorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O6S/c1-14-6-8-18(9-7-14)33(31,32)24-13-16(10-15-4-2-3-5-19(15)23)22-20(24)11-17(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPEXUDIHOGEH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3F)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3F)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4304592.png)

![N-dibenzo[b,d]furan-3-yl-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304621.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304629.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304650.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304654.png)
![N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304662.png)
![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304666.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(2-thienylmethyl)-1H-indole](/img/structure/B4304668.png)
![methyl (6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4304682.png)
![methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4304688.png)
![methyl 2-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4304695.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4304699.png)